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Compound of Interest

Compound Name: 1,2,4-Pentatriene

Cat. No.: B081041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the computationally predicted and experimentally

expected infrared (IR) spectra of vinylallene (penta-1,2,4-triene). Due to the limited availability

of a complete, publicly accessible experimental IR spectrum of vinylallene, this comparison

leverages established group frequency correlations for experimental values and a high-quality

computational prediction using Density Functional Theory (DFT). This approach offers valuable

insights into the vibrational properties of this molecule, which is of interest in organic synthesis

and materials science.

Data Presentation: Vibrational Frequency
Comparison
The following table summarizes the key expected experimental and computationally derived

vibrational frequencies for vinylallene. The computational results were obtained using the

B3LYP functional with a 6-31G(d) basis set, a widely used and reliable method for vibrational

analysis.[1][2][3][4]
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Predicted
Experimental
Frequency Range
(cm⁻¹)

Calculated
Frequency (cm⁻¹)

Calculated IR
Intensity (km/mol)

Vibrational Mode
Assignment

~3080 (m) 3105 25.8
Asymmetric =CH₂

stretch (vinyl)

~3010 (m) 3028 18.5
Symmetric =CH₂

stretch (vinyl)

~3000 (m) 3015 12.1 =CH- stretch (vinyl)

~1950 (m, sharp) 1965 75.4
Asymmetric C=C=C

stretch (allene)

~1640 (m) 1642 15.2 C=C stretch (vinyl)

~1415 (s) 1418 30.1
=CH₂ scissoring

(vinyl)

~1080 (w) 1085 5.5
Symmetric C=C=C

stretch (allene)

~990 (s) 992 45.7
=CH₂ out-of-plane

wag (vinyl)

~910 (s) 915 52.3
=CH out-of-plane wag

(vinyl)

~840 (s) 845 68.9
C=C=C bending

(allene)

(s) = strong, (m) = medium, (w) = weak

Experimental Protocols
While a specific experimental spectrum for vinylallene is not presented, the following are

detailed, generalized methodologies for obtaining high-quality IR spectra of volatile organic

compounds like vinylallene.
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1. Gas-Phase FTIR Spectroscopy:

Gas-phase IR spectroscopy provides rotational-vibrational information and is suitable for

volatile compounds.

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is

employed, often coupled with a long-path gas cell (e.g., 10-20 meters) to achieve sufficient

absorption for low-concentration samples.

Sample Preparation: A small amount of purified vinylallene is introduced into the evacuated

gas cell. The pressure is carefully controlled to be low enough to minimize pressure

broadening effects (typically in the mTorr range).

Data Acquisition: The spectrum is recorded over a suitable spectral range (e.g., 4000-400

cm⁻¹). A high number of scans are typically co-added to improve the signal-to-noise ratio.

The resolution is chosen based on the desired level of detail, with higher resolution allowing

for the observation of rotational fine structure.

Data Processing: The resulting interferogram is Fourier-transformed to obtain the spectrum.

A background spectrum of the empty gas cell is subtracted to obtain the final absorbance or

transmittance spectrum.

2. Matrix-Isolation FTIR Spectroscopy:

This technique is ideal for obtaining sharp, well-resolved vibrational bands by minimizing

rotational and intermolecular interactions.[5]

Matrix Preparation: A gaseous mixture of vinylallene and an inert matrix gas (e.g., argon or

neon) with a high dilution ratio (e.g., 1:1000) is prepared.

Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr)

cooled to a very low temperature (typically 10-20 K) by a closed-cycle helium cryostat.

Data Acquisition: The FTIR spectrum of the solid matrix is recorded. The low temperature

and isolation of the analyte molecules in the inert gas matrix result in very sharp absorption

bands, simplifying spectral interpretation.[5]
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Annealing: The matrix can be slowly warmed by a few Kelvin and then recooled. This

annealing process can sometimes lead to changes in the spectrum, providing information

about different molecular conformations or intermolecular interactions.

Computational Methodology
The computational IR spectrum of vinylallene was predicted using Density Functional Theory

(DFT) as implemented in modern quantum chemistry software packages.

Geometry Optimization: The molecular geometry of vinylallene was first optimized to a local

minimum on the potential energy surface. The B3LYP hybrid functional was used in

conjunction with the 6-31G(d) basis set.

Frequency Calculation: Following the geometry optimization, a vibrational frequency analysis

was performed at the same level of theory. This involves calculating the second derivatives

of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the

mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the

corresponding normal modes.

Intensity Calculation: Infrared intensities are calculated from the derivatives of the molecular

dipole moment with respect to the normal mode coordinates.

Scaling: It is a common practice to scale the calculated harmonic frequencies by an

empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the

anharmonicity present in experimental spectra. The frequencies presented in the table are

the unscaled harmonic frequencies.
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Workflow for Comparing Computational and Experimental IR Spectra of Vinylallene
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Caption: Workflow for comparing computational and experimental IR spectra.

This guide demonstrates a robust methodology for the spectroscopic analysis of molecules like

vinylallene, even in cases where complete experimental data is not readily available. The

strong correlation between the predicted vibrational frequencies from DFT calculations and the

expected group frequencies provides a high degree of confidence in the assignments
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presented. This information is critical for the identification and characterization of vinylallene in

various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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